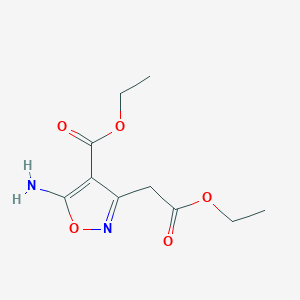

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate

Description

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate (CAS: 82754-70-9) is an isoxazole derivative with a molecular formula of C₁₁H₁₅N₂O₅ and a molecular weight of 261.25 g/mol . The compound features a 5-amino-substituted isoxazole core, an ethoxycarbonyl group at position 4, and a 2-ethoxy-2-oxoethyl substituent at position 2. Its structure includes a planar isoxazole ring stabilized by intramolecular hydrogen bonding between the 5-amino group and the ester carbonyl oxygen, a feature common to related isoxazole carboxylates . The compound is typically synthesized via cyclization reactions involving hydroxylamine and β-keto esters, followed by functionalization of the side chains .

Properties

IUPAC Name |

ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-3-15-7(13)5-6-8(9(11)17-12-6)10(14)16-4-2/h3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSXFXIUJVDZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NOC(=C1C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate typically involves the reaction of ethyl 3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural diversity among ethyl 5-amino-isoxazole-4-carboxylate derivatives arises primarily from substituents at position 3. Key analogs include:

Physicochemical Properties

Lipophilicity (XLogP3):

- Substituents significantly influence hydrophobicity. For example, the 3,4-dimethoxyphenyl analog (XLogP3 = 2.1) is more lipophilic than the hydroxyethoxy derivative (XLogP3 = -0.5) due to aromatic vs. polar substituents .

- The 2-[(4-chlorobenzoyl)oxy]ethoxy group in the chlorobenzoyl derivative (XLogP3 = 3.3) enhances membrane permeability, making it suitable for bioactive molecule design .

- Hydrogen Bonding and Solubility: Compounds with hydroxyl or amino groups (e.g., 2-hydroxyethoxy variant) exhibit higher aqueous solubility . Planar structures with intramolecular H-bonding (e.g., 3-methyl and 3-difluoromethyl analogs) show reduced solubility in polar solvents .

Biological Activity

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate (CAS Number: 82754-70-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula: C₁₀H₁₄N₂O₅

Molar Mass: 242.23 g/mol

Hazard Class: Irritant

The compound features an isoxazole ring, which is known for its role in various biological activities, including anti-cancer properties and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate with ammonia or amines under controlled conditions. The synthesis can be optimized through various reaction conditions to enhance yield and purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and proteins involved in critical biochemical pathways. The compound can modulate enzymatic activities, leading to effects such as:

- Inhibition of Cancer Cell Proliferation: Research indicates that derivatives of isoxazole, including this compound, exhibit anti-proliferative properties against various cancer cell lines such as MCF-7 and MDA-MB-231. For instance, studies have shown IC50 values indicating effective inhibition at low concentrations .

Anti-Cancer Properties

This compound has demonstrated significant anti-cancer activity:

- Cell Line Studies: In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound induces cell cycle arrest and apoptosis. For example, one study reported an IC50 value of approximately 0.16 µM for MDA-MB-231 cells, indicating potent anti-proliferative effects .

- Mechanisms of Action: The compound appears to induce apoptosis through caspase activation pathways, leading to programmed cell death in cancer cells. This mechanism is crucial for developing new cancer therapies that target resistant cell lines .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to cancer progression:

- VEGFR Inhibition: Certain derivatives have shown inhibitory activity against VEGFR tyrosine kinases, which are essential in angiogenesis and tumor growth. For example, a related study indicated that modifications in the isoxazole ring could enhance binding affinity to these receptors .

Case Studies

Several studies highlight the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.